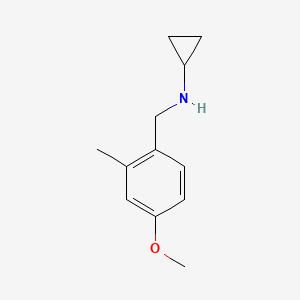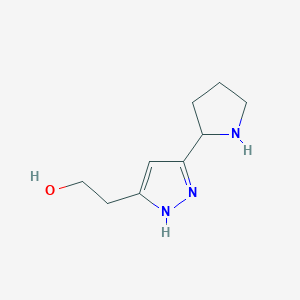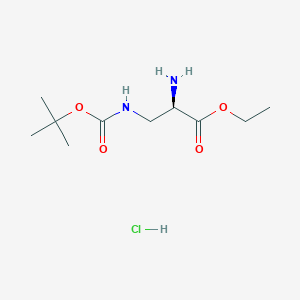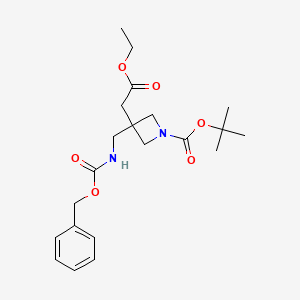
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Descripción general
Descripción
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is a heterocyclic organic compound. It is a derivative of benzopyran, characterized by the presence of chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the reduction of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one. This reduction can be achieved using ketoreductase enzymes in the presence of coenzymes and a coenzyme recycling system . The reaction conditions often include specific temperatures and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar reduction methods. The process would be optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced further to modify its functional groups.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes like H+/K±ATPase by binding to the enzyme and preventing its conformational changes, thereby blocking its activity . This inhibition can lead to therapeutic effects, such as reducing gastric acid secretion in the treatment of gastroesophageal reflux disease.
Comparación Con Compuestos Similares
Similar Compounds
Trolox: A vitamin E derivative with antioxidant properties.
3,4-Dihydro-2H-1-benzopyran-2-one:
5,6-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: A compound with similar structural features but different functional groups.
Uniqueness
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
5,7-dichloro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZCGXIKKUAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)


![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)

![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)


![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)




